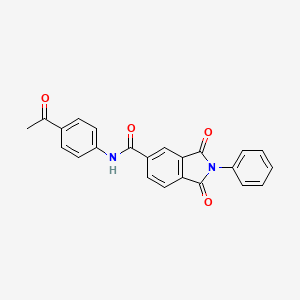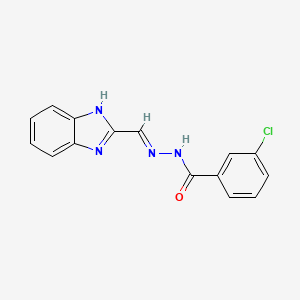![molecular formula C15H22BrNO3 B6014831 [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6014831.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol, also known as BDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
科学研究应用
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol has been widely used in scientific research due to its various applications. It has been used as a ligand for the dopamine D2 receptor and has been found to exhibit antipsychotic effects. This compound has also been used as a tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, this compound has been used as a probe for studying the structure and function of various proteins, including G protein-coupled receptors.
作用机制
The mechanism of action of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been found to act as a partial agonist at the dopamine D2 receptor. This compound has also been found to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antipsychotic effects, as mentioned earlier. This compound has also been found to exhibit antidepressant effects and has been used as a tool for studying the role of dopamine in depression. Additionally, this compound has been found to have analgesic effects and has been used as a tool for studying pain pathways in the brain.
实验室实验的优点和局限性
One of the advantages of using [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in lab experiments is its well-established synthesis method. Additionally, this compound is a relatively stable compound and can be easily stored and transported. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in scientific research. One direction is the development of new ligands for the dopamine D2 receptor based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of dopamine in other neurological disorders, such as Parkinson's disease. Finally, this compound could be used as a tool for studying the structure and function of other proteins, including other G protein-coupled receptors.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used as a tool for studying the role of dopamine in addiction, depression, and other neurological disorders. This compound has several advantages for use in lab experiments, including its well-established synthesis method and stability. There are also several future directions for the use of this compound in scientific research, including the development of new ligands for the dopamine D2 receptor and the study of other proteins.
合成方法
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol involves the reaction between 5-bromo-2,4-dimethoxybenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanol to obtain this compound. The synthesis of this compound has been reported in various scientific journals and is a well-established method.
属性
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-19-14-7-15(20-2)13(16)6-12(14)9-17-5-3-4-11(8-17)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVUOLDKDDJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)


![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)

![3,5-dimethyl-4-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6014800.png)


![1-(2,5-dimethoxyphenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014817.png)
![N-(tetrahydro-2-furanylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6014823.png)
![N,N-diethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B6014826.png)
![2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-1-naphthylacetamide](/img/structure/B6014833.png)